CYP3A4 Inhibition Profile: Reduced Liability Compared to a Potent Inhibitor
1-Benzyl-2,3-dimethylpiperidin-4-one demonstrates significantly weaker inhibition of the major drug-metabolizing enzyme CYP3A4 compared to a structurally distinct benzylpiperidine analog, indicating a reduced potential for CYP-mediated drug-drug interactions. The target compound exhibits an IC₅₀ of 10,000 nM for CYP3A4 inhibition in a human liver microsome assay [1]. In contrast, a related benzylpiperidine-based compound (CHEMBL1911819) shows a >1.5-fold increase in potency against the same target, with an IC₅₀ of 6,300 nM under comparable experimental conditions using testosterone as a probe substrate [2].
| Evidence Dimension | In vitro CYP3A4 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | A related benzylpiperidine analog (CHEMBL1911819), IC₅₀ = 6,300 nM |
| Quantified Difference | Target compound is 1.6-fold less potent as an inhibitor |
| Conditions | Human liver microsomes (CYP3A4 inhibition assay). |
Why This Matters
This lower CYP3A4 inhibitory potency may be advantageous in early drug discovery, suggesting a potentially cleaner safety profile and a reduced risk of causing drug-drug interactions compared to more potent CYP3A4 inhibitors.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). Affinity Data for Cytochrome P450 3A4 (Human). University of California, San Diego. View Source
- [2] BindingDB. BDBM50356074 (CHEMBL1911819). Affinity Data for Cytochrome P450 3A4 (Human). University of California, San Diego. View Source
